2,3-Di-O-methyl-D-glucose

Catalog No.
S14289788
CAS No.
4261-27-2
M.F
C8H16O6
M. Wt
208.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Di-O-methyl-D-glucose

CAS Number

4261-27-2

Product Name

2,3-Di-O-methyl-D-glucose

IUPAC Name

(2R,3S,4R,5R)-4,5,6-trihydroxy-2,3-dimethoxyhexanal

Molecular Formula

C8H16O6

Molecular Weight

208.21 g/mol

InChI

InChI=1S/C8H16O6/c1-13-6(4-10)8(14-2)7(12)5(11)3-9/h4-9,11-12H,3H2,1-2H3/t5-,6+,7-,8-/m1/s1

InChI Key

CPALRJNELRTQTO-ULAWRXDQSA-N

Canonical SMILES

COC(C=O)C(C(C(CO)O)O)OC

Isomeric SMILES

CO[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)OC

2,3-Di-O-methyl-D-glucose (CAS 4261-27-2) is a highly specific, partially methylated monosaccharide primarily procured as an analytical reference standard for the structural elucidation of complex carbohydrates and as a regioselective building block in oligosaccharide synthesis. In industrial and academic carbohydrate chemistry, determining the exact branching architecture of polysaccharides—such as starches, glycogens, dextrans, and microbial exopolysaccharides—relies heavily on methylation (linkage) analysis [1]. When converted to its partially methylated alditol acetate (PMAA) derivative, 2,3-di-O-methyl-D-glucose serves as the definitive quantitative marker for (1→4,6)-linked D-glucose residues, which constitute the critical branch points in these polymers . For procurement teams and laboratory managers, sourcing this exact isomer with high chemical purity is essential for calibrating Gas Chromatography-Mass Spectrometry (GC-MS) instruments, ensuring reproducible retention times, and validating diagnostic fragmentation patterns that cannot be extrapolated from generic hexose standards.

Research Fit

Steric probe
Reported GLUT transporter C-2 subsite mapping tool; distinct methylation pattern not matched by 3-O-methyl or tetra-O-methyl analogs.
Synthetic building block
Predefined 4,6-diol protection enables regioselective oligosaccharide and cyclodextrin derivatization.
Analytical standard
Diagnostic methylation fragment for 1,4,6-branched glucosyl residues; essential for GC-MS linkage calibration.

Substituting 2,3-di-O-methyl-D-glucose with unmethylated D-glucose, crude methylated mixtures, or closely related isomers like 2,3,6-tri-O-methyl-D-glucose fundamentally compromises analytical integrity and synthetic regioselectivity [1]. In GC-MS linkage analysis, each specific methylation pattern corresponds directly to a distinct glycosidic bond in the original polymer; 2,3-di-O-methyl-D-glucose specifically proves the existence of a (1→4,6) branch point, whereas 2,3,6-tri-O-methyl-D-glucose indicates a linear (1→4) backbone [2]. Because the alditol acetate derivative of the di-O-methyl isomer requires three acetyl groups compared to the tri-O-methyl's two, it exhibits a significantly different boiling point, polarity, and GC retention time [1]. Using a generic substitute or an incorrect isomer will result in miscalibration of the chromatographic baseline, leading to false structural assignments, failed quality control in hydrocolloid manufacturing, and the inability to accurately quantify the degree of branching in high-value polymeric materials.

Substitution Risk

C-2 steric penalty
Methylation at C-2 introduces steric constraint absent in 3-O-methyl-D-glucose; transporter affinity profile may shift, and binding data cannot be extrapolated from the mono-methyl analog.
H-bond donor mismatch
3-O-methyl-D-glucose retains four H-bond donors vs. three for 2,3-di-O-methyl; higher donor count may alter recognition by lectins, transporters, or solvent interactions.
Derivatization incompatibility
2,3,4,6-tetra-O-methyl-D-glucose lacks free hydroxyls, blocking glycosylation or functionalization required for glycoconjugate synthesis; 3-O-methyl analog has competing reactive sites at C-2, C-4, C-6.

GC-MS Retention Time Resolution for Branch Point Quantification

In the standard Hakomori or Ciucanu permethylation workflows, baseline chromatographic resolution is strictly dependent on the degree of acetylation of the resulting alditol acetates. 2,3-Di-O-methyl-D-glucose (yielding a triacetate) elutes significantly later than tri-O-methyl derivatives (diacetates) [1]. This predictable shift in retention index guarantees that (1→4,6) branch points can be quantified without co-elution interference from the vastly more abundant (1→4) linear backbone residues .

Evidence DimensionChromatographic Elution Profile (Retention Index)
Target Compound DataLater elution (triacetate derivative, higher polarity/boiling point)
Comparator Or Baseline2,3,6-Tri-O-methyl-D-glucose (earlier elution, diacetate derivative)
Quantified DifferenceComplete baseline resolution (typically >1.15 relative retention time difference) preventing peak overlap
ConditionsCapillary GC-MS of partially methylated alditol acetates (PMAAs) on polar columns (e.g., SP-2330 or equivalent)

Procuring this exact standard ensures accurate calibration of GC-MS retention libraries, which is critical for quantifying the degree of branching in commercial polysaccharides.

GLUT Transporter Affinity
Head-to-head
Ki 42.1 ± 7.5 mM vs. 3-OMG 5.14 ± 0.32 mM (≈8.2-fold lower)
Supports C-2 subsite steric probe role; 3-O-methyl analog cannot report on C-2 steric tolerance.
Insulin-treated rat adipocyte assay; Holman et al. 1981.

Diagnostic Mass Spectrometry Fragmentation Specificity

The electron impact (EI) mass spectrum of 2,3-di-O-methyl-D-glucose alditol acetate produces a highly specific fragmentation pattern that unambiguously confirms its identity against other di-O-methyl isomers. It generates primary diagnostic fragments at m/z 117, 161, and 261, which are distinct from the fragmentation patterns of terminal residues or differently linked branch points . This exact mass signature is required to validate the presence of 1,4,6-linked glucose in complex matrices [1].

Evidence DimensionDiagnostic EI-MS Fragments (m/z)
Target Compound DataProminent diagnostic ions at m/z 117, 161, and 261
Comparator Or Baseline2,3,4,6-Tetra-O-methyl-D-glucose (diagnostic ions at m/z 101, 118, 161, 205)
Quantified DifferenceAbsolute divergence in high-mass marker ions (e.g., presence of m/z 261 vs its complete absence in terminal residues)
ConditionsElectron Impact (EI) Mass Spectrometry at 70 eV following alditol acetate derivatization

Without this exact compound to verify mass spectral libraries, automated MS software cannot reliably distinguish between critical structural branch points and background noise.

H-Bond Donor Reduction
Class-level
3 HBD vs. 5 (glucose), 4 (3-OMG); 40% reduction from parent
Lower donor count may alter transporter, lectin, or partitioning behavior; direct comparative data unavailable.
Structural inference; no single-study permeability comparison.

Precursor Suitability for Regioselective Synthesis

In synthetic carbohydrate chemistry, 2,3-di-O-methyl-D-glucose serves as a highly efficient precursor for creating custom branched oligosaccharides. Because the C-2 and C-3 positions are already protected as stable methyl ethers, the C-4 and C-6 hydroxyl groups remain free for targeted glycosylation [1]. Starting with this compound rather than unmethylated D-glucose eliminates the need for complex, multi-step orthogonal protection and deprotection cycles, drastically improving overall synthetic yield and reducing process time [2].

Evidence DimensionSynthetic Step Reduction (Protection Chemistry)
Target Compound Data0 additional protection steps required to differentiate C2/C3 from C4/C6
Comparator Or BaselineUnmethylated D-glucose (requires 4-6 synthetic steps to achieve equivalent regioselectivity)
Quantified DifferenceEliminates multiple orthogonal protection/deprotection cycles, increasing overall theoretical yield of 1,4,6-branched targets by >40%
ConditionsRegioselective glycosylation workflows in custom oligosaccharide synthesis

Procuring this pre-functionalized building block directly reduces labor costs, reagent consumption, and synthetic bottlenecks in the commercial production of specialized carbohydrate antigens.

Melting Point Identity
Reported
109 °C vs. glucose 146 °C, 3-OMG ~168 °C; Δ = −37 °C, −59 °C
Practical QC identity check; cleanly discriminates from parent sugar and common analog.
Cross-study comparable; verify with lot-specific COA.
Free Hydroxyl Availability
Class-level
Free OH at C-1,4,6 (3 sites); C-2,3 protected as methyl ethers
Enables regioselective 4,6-functionalization without competing nucleophiles from C-2/C-3.
Demonstrated in cyclodextrin carboxymethylation and SanOrg-123781 trisaccharide synthesis.
Methylation Analysis Standard
Method context
Diagnostic fragment for 1,4,6-linked branch-point glucosyl residues
Essential GC-MS standard for polysaccharide linkage analysis; confirms branch-point abundance.
Lindberg methylation method; no substitute standard for this linkage type.

Definitive GC-MS Standard for Polysaccharide Linkage Analysis

Directly utilizing its unique retention index and mass fragmentation pattern (m/z 117, 161, 261), this compound is the mandatory reference standard for quantifying (1→4,6) branch points in complex carbohydrates via Hakomori or Ciucanu permethylation methods [1]. It is essential for analytical laboratories mapping the architecture of novel plant polysaccharides or microbial exopolysaccharides.

Quality Control in Industrial Hydrocolloid Manufacturing

In the production of commercial modified starches, dextrans, and specialized gums, the degree of branching dictates critical rheological properties like viscosity and gelation. Procuring 2,3-di-O-methyl-D-glucose allows QA/QC departments to accurately calibrate their analytical workflows, ensuring batch-to-batch consistency of the polymer's branching density [2].

Pre-Functionalized Building Block for Custom Oligosaccharide Synthesis

Leveraging its free C-4 and C-6 hydroxyl groups, this compound is procured by synthetic chemistry CROs to bypass complex orthogonal protection steps. It acts as an ideal core scaffold for the rapid, regioselective synthesis of branched carbohydrate antigens, diagnostic probes, and functional food ingredients [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
GLUT transporter C-2 subsite steric mapping
C-2 methylation-specific steric probe
Differential inhibition vs 3-O-methyl analog
Regioselective oligosaccharide / cyclodextrin synthesis
4,6-diol protection pattern
Orthogonal protection/deprotection efficiency
GC-MS polysaccharide linkage analysis
Diagnostic 1,4,6-branch methylation fragment
Retention-time and fragmentation calibration
Solvent-dependent carbohydrate conformation studies
Reduced H-bond donor count (3 vs. 5)
MD-validated rotamer population baseline

XLogP3

-2.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

208.09468823 g/mol

Monoisotopic Mass

208.09468823 g/mol

Heavy Atom Count

14

UNII

3F1Y194PDX

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